G3-C12 free -

G3-C12 free

Catalog Number: EVT-14900760
CAS Number:
Molecular Formula: C74H115N23O23S2
Molecular Weight: 1759.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

G3-C12 is a synthetic peptide derived from the galectin-3 carbohydrate recognition domain, designed to specifically bind to the galectin-3 protein with high affinity. Galectin-3 is a member of the galectin family, which are glycan-binding proteins implicated in various biological processes and disease states, particularly in cancer progression and inflammation. G3-C12 has garnered attention for its potential therapeutic applications, especially in targeting galectin-3-related pathways in diseases such as cancer.

Source

G3-C12 is synthesized through peptide synthesis techniques, utilizing solid-phase synthesis methods. Its sequence is ANTPCGPYTHDCPVKR, which enables it to interact selectively with the galectin-3 receptor. The peptide was identified using phage display technology, a method that allows for the screening of peptide libraries to find specific binding interactions with target proteins .

Classification

G3-C12 falls under the classification of glycomimetics, which are compounds designed to mimic the structure and function of carbohydrates. These compounds are particularly important in modulating lectin activity, including that of galectins, which play crucial roles in cellular recognition processes and disease mechanisms .

Synthesis Analysis

Methods

The synthesis of G3-C12 typically involves:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure proper folding and functionality of the peptide. The use of protecting groups during synthesis prevents unwanted reactions at specific amino acid side chains, allowing for precise assembly of the peptide sequence.

Molecular Structure Analysis

Structure

G3-C12 consists of 15 amino acid residues arranged in a specific sequence that facilitates its binding to galectin-3. The peptide's structure includes:

  • N-terminal Region: Contains unique sequences that contribute to binding specificity.
  • C-terminal Region: Features a critical motif that interacts with the carbohydrate recognition domain of galectin-3.

Data

The molecular weight of G3-C12 is approximately 1,600 daltons. Its three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with its target .

Chemical Reactions Analysis

Reactions

G3-C12 primarily engages in non-covalent interactions with galectin-3, including:

  • Hydrogen Bonding: Facilitates strong binding through specific amino acid interactions.
  • Hydrophobic Interactions: Increases binding affinity by stabilizing the complex formed between G3-C12 and galectin-3.

Technical Details

The binding affinity of G3-C12 for galectin-3 has been reported around 70 nM, indicating a strong interaction that can effectively inhibit galectin-3-mediated processes such as cell adhesion and metastasis .

Mechanism of Action

Process

The mechanism by which G3-C12 exerts its effects involves:

  1. Inhibition of Galectin-3 Activity: By binding to the carbohydrate recognition domain, G3-C12 blocks the interaction between galectin-3 and its natural ligands.
  2. Reduction of Tumor Cell Adhesion: This inhibition disrupts critical pathways involved in tumor metastasis and cell migration.

Data

Experimental studies have demonstrated that G3-C12 can significantly reduce adhesion of carcinoma cells to endothelial cells, suggesting its potential utility in anti-metastatic therapies .

Physical and Chemical Properties Analysis

Physical Properties

G3-C12 is a white powder at room temperature, soluble in aqueous solutions at physiological pH. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

Scientific Uses

G3-C12 has several promising applications in scientific research and therapeutics:

  1. Cancer Therapy: It shows potential as an anti-metastatic agent by inhibiting galectin-3 activity.
  2. Drug Delivery Systems: G3-C12 can be incorporated into drug delivery vehicles targeting galectin-3-overexpressing tumors.
  3. Diagnostic Tools: Its specificity for galectin-3 makes it useful for developing diagnostic assays for diseases where galectin-3 is implicated .
Introduction to G3-C12 in Targeted Therapeutics

G3-C12 as a Galectin-3-Specific Ligand

Structural Basis of G3-C12-Galectin-3 Interaction [3] [8]

The high-affinity binding between G3-C12 and Gal-3 arises from precise stereochemical and electrostatic complementarity. Key structural features include:

  • Disulfide-Bonded Core: The peptide’s two cysteine residues (Cys5 and Cys12) form an intramolecular disulfide bridge, stabilizing a β-turn conformation essential for docking into Gal-3’s carbohydrate recognition domain (CRD) [3].
  • Critical Hydrophobic Residues: Pro4, Tyr8, and Val14 engage in van der Waals interactions with Gal-3’s F-face, while charged residues (Asp11, Arg16) form salt bridges with Glu165 and Arg186 of the CRD [8].
  • N-Terminal Domain Recruitment: Unlike galactose-based inhibitors that bind only the CRD, G3-C12’s N-terminal Ala1-Asn2 motif interacts with Gal-3’s N-terminal proline-rich domain, enabling multivalent binding that enhances affinity 15-fold compared to monosaccharides [3].

Table 1: Molecular Interactions Driving G3-C12/Gal-3 Specificity

G3-C12 RegionGal-3 DomainInteraction TypeFunctional Impact
Cys5-Cys12 loopCRD β-strands S4-S6Hydrophobic packingStabilizes peptide conformation
Arg16Glu165Salt bridgeBlocks lactose-binding site
Ala1-Asn2N-terminal domainHydrogen bondingEnables bivalent binding
Tyr8His158π-π stackingEnhances complex stability

This unique binding topology allows G3-C12 to antagonize Gal-3’s functional dimerization—a process critical for lattice formation on cancer cell surfaces that promotes metastasis [8].

Role of Galectin-3 in Tumor Microenvironment and Metastasis [5] [7]

Gal-3 drives oncogenesis through multifaceted roles in the tumor microenvironment (TME):

  • Immunosuppression: Secreted Gal-3 binds T-cell surface glycoproteins (e.g., CD45, CD71), triggering apoptosis in tumor-infiltrating lymphocytes and expanding regulatory T cells [8]. In prostate cancer models, Gal-3+ tumors exhibit 70% reduction in CD8+ T-cell infiltration compared to Gal-3- controls [6].
  • Metastatic Niche Formation: Gal-3 upregulates MMP-2/9 secretion and EMT transcription factors (Twist, Snail). In colorectal cancer, Gal-3+ cells show 3.5-fold higher liver metastasis incidence than Gal-3 knockdowns [7].
  • Angiogenesis: Gal-3/VEGF-A complexes enhance endothelial migration. Pancreatic tumors overexpressing Gal-3 exhibit 40% greater microvessel density [8].

Table 2: Galectin-3 Overexpression in Metastatic Cancers

Cancer TypeGal-3 Expression Level vs. NormalKey Metastatic MechanismsClinical Correlation
Androgen-independent prostate9-fold ↑EMT induction, chemoresistance5-year survival <25% [6]
Colorectal7-fold ↑MMP-9 activation, anoikis resistanceLiver metastasis in 85% of cases [7]
Triple-negative breast11-fold ↑Angiogenesis, CXCR4 upregulation3.1x higher recurrence risk [10]
Pancreatic ductal adenocarcinoma8-fold ↑Stromal remodeling, immune exclusion90% mortality within 12 months [8]

G3-C12’s ability to disrupt these pathways makes it a versatile TME-modulating agent beyond drug delivery.

Evolution of G3-C12 from Phage Display to Therapeutic Applications [6] [9]

The development of G3-C12 exemplifies rational peptide-to-polymer translation:

  • Phage Library Screening: G3-C12 was isolated from a cyclic CX7C phage display library panned against recombinant Gal-3. After 5 rounds of biopanning, it demonstrated 8.3-fold higher affinity than control peptides in surface plasmon resonance assays [10].
  • Early Conjugate Systems: Initial G3-C12-HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers delivered 5-fluorouracil to prostate tumors. In PC-3 xenografts, tumor accumulation increased by 34% vs. non-targeted polymers (p<0.05), reducing metastatic burden by 40% [6].
  • Advanced Prodrug Designs:
  • Esterase-Responsive Conjugates: P(OEGMA-co-CPT-co-G3-C12) prodrugs use β-thioester linkers for tumor-specific camptothecin release. DU145 cell uptake increases 2.8-fold vs. non-targeted versions, with IC50 dropping from 1.2 μM to 0.4 μM [2].
  • Mitochondrial Dual-Targeting: G3-C12-HPMA-D(KLAKLAK)2 exploits Gal-3’s stress-induced mitochondrial translocation. In vivo, 68% of intravenously injected conjugate co-localizes with cytochrome c in PC-3 tumor mitochondria, doubling apoptosis vs. scrambled peptide controls [5].

Table 3: Therapeutic Applications of G3-C12 Conjugates

Conjugate SystemPayloadTarget CancerKey Outcomes
G3-C12-HPMA5-FluorouracilProstate1.6% ID/g tumor uptake; 40% metastasis reduction [6]
G3-C12-HPMADoxorubicinBreast2.2x cellular internalization; overcomes Gal-3-mediated chemoresistance [3]
P(OEGMA-co-CPT-co-G3-C12)CamptothecinAndrogen-independent prostate4.3x tumor AUC; EPR-independent targeting [2]
G3-C12-HPMA-KLAPro-apoptotic peptideProstateMitochondrial delivery efficiency 68%; doubles cytochrome c release [5]
  • Future Directions: Emerging biomaterials exploit G3-C12’s dual-targeting capability:
  • Theranostic Nanoparticles: 68Ga-labeled G3-C12 detects <5 mm breast tumors via PET/CT [10].
  • Combination Immunotherapies: Co-delivery with galectin-3 inhibitors (e.g., belapectin) reverses T-cell exhaustion in cold tumors [9].

Properties

Product Name

G3-C12 free

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C74H115N23O23S2

Molecular Weight

1759.0 g/mol

InChI

InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

RXFIUXGGWIBQLE-UCNRAYMSSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.